molecular formula C7H9N5 B2892016 2-(2-Azidoethyl)-6-methylpyrazine CAS No. 1909316-50-2

2-(2-Azidoethyl)-6-methylpyrazine

Cat. No.: B2892016
CAS No.: 1909316-50-2
M. Wt: 163.184
InChI Key: GJYALOSZXGUPLA-UHFFFAOYSA-N
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Description

Azidoethyl groups are often used in the synthesis of various compounds due to their reactivity . They can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for creating complex molecular structures .


Synthesis Analysis

The synthesis of azidoethyl compounds often involves the transfer of a diazo group to an amine to form an azide . For example, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, was triggered by the addition of sodium periodate .


Molecular Structure Analysis

The molecular structure of azidoethyl compounds can be complex. For example, the molecular formula of 2-Azidoethyl β-D-mannopyranoside is C8H15N3O6 .


Chemical Reactions Analysis

Azidoethyl groups can undergo various chemical reactions. For instance, they can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . In another example, the diazo group was transferred to an amine to form an azide .


Physical and Chemical Properties Analysis

The physical and chemical properties of azidoethyl compounds can vary widely. For example, 2-Azidoethyl methacrylate has a molecular formula of C6H9N3O2 and an average mass of 155.155 Da .

Scientific Research Applications

Photoaffinity Labeling of Herbicide Receptors

Azido compounds, such as azido-atrazine, have been used for photoaffinity labeling to identify herbicide receptor proteins in chloroplast membranes. This approach facilitates the understanding of how herbicides inhibit photosynthetic electron transport, a crucial aspect in studying plant biology and developing new herbicides (Pfister et al., 1981).

Synthesis of Heterocyclic Compounds

Azidoethylpyrazine derivatives can potentially be utilized in the synthesis of heterocyclic substances, offering promising applications in medicinal chemistry. For instance, the synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, used as an anti-asthma agent, demonstrates the role of azido compounds in pharmaceutical synthesis (Sano et al., 1995).

Analysis of C–H Group Acidity and C–H···N Interactions

Research into the crystal structures of pyrazine derivatives, including methyl-substituted pyrazines, helps in understanding the nature of C–H···N interactions. These studies are significant for designing compounds with desired chemical and physical properties, as they shed light on the structural aspects influencing hydrogen bonding and molecular interactions (Thalladi et al., 2000).

Corrosion Inhibition

Pyrazine derivatives have been evaluated for their corrosion inhibition performance, with studies indicating that certain pyrazine compounds can effectively protect steel against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Obot & Gasem, 2014).

Solid-State Fluorescence Properties

The solid-state fluorescence properties of pyrazine dyes, dependent on terminal substituents, have been studied. These properties are important for applications in materials science, including the development of fluorescent materials for sensors and imaging technologies (Hirosawa et al., 2017).

Safety and Hazards

Safety data sheets for azidoethyl compounds indicate that they can cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Research on azidoethyl compounds is ongoing, with potential applications in various fields such as polymer chemistry and biochemistry . For example, solvent effects leading to a variety of different 2D structures in the self-assembly of a crystalline-coil block copolymer with an amphiphilic corona-forming block have been studied .

Properties

IUPAC Name

2-(2-azidoethyl)-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-6-4-9-5-7(11-6)2-3-10-12-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYALOSZXGUPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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